Potassium O-xylene-4-sulfonate Potassium O-xylene-4-sulfonate
Brand Name: Vulcanchem
CAS No.: 143018-82-0
VCID: VC17084947
InChI: InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H9KO3S
Molecular Weight: 224.32 g/mol

Potassium O-xylene-4-sulfonate

CAS No.: 143018-82-0

Cat. No.: VC17084947

Molecular Formula: C8H9KO3S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Potassium O-xylene-4-sulfonate - 143018-82-0

Specification

CAS No. 143018-82-0
Molecular Formula C8H9KO3S
Molecular Weight 224.32 g/mol
IUPAC Name potassium;3,4-dimethylbenzenesulfonate
Standard InChI InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Standard InChI Key UTMWBYIJSGXNDJ-UHFFFAOYSA-M
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Potassium O-xylene-4-sulfonate is systematically named potassium;3,4-dimethylbenzenesulfonate according to IUPAC conventions . Its structure consists of a benzene ring substituted with two methyl groups at the 3- and 4-positions and a sulfonate (-SO₃⁻) group at the 1-position, neutralized by a potassium cation (K⁺). The canonical SMILES representation is CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+], reflecting its ortho-xylene-derived sulfonate configuration .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₉KO₃S
Molecular Weight224.32 g/mol
CAS No.143018-82-0
InChI KeyUTMWBYIJSGXNDJ-UHFFFAOYSA-M

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous sulfonates reveal that the sulfonate group adopts a tetrahedral geometry around the sulfur atom, while the aromatic ring maintains planarity . Fourier-transform infrared (FTIR) spectroscopy typically shows characteristic S=O stretching vibrations at 1,170–1,120 cm⁻¹ and 1,040–1,000 cm⁻¹, confirming sulfonate group presence . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: aromatic protons resonate at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm, and sulfonate-related shifts in the 13C^{13}\text{C} spectrum .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves two sequential steps:

  • Sulfonation of Ortho-Xylene: Ortho-xylene reacts with concentrated sulfuric acid (H₂SO₄) at 80–100°C to form 3,4-dimethylbenzenesulfonic acid.

    C₆H₄(CH₃)₂+H₂SO₄C₆H₃(CH₃)₂SO₃H+H₂O\text{C₆H₄(CH₃)₂} + \text{H₂SO₄} \rightarrow \text{C₆H₃(CH₃)₂SO₃H} + \text{H₂O}

    The reaction is exothermic and requires careful temperature control to avoid polysulfonation.

  • Neutralization with Potassium Hydroxide: The sulfonic acid is neutralized with KOH to yield the potassium salt.

    C₆H₃(CH₃)₂SO₃H+KOHC₆H₃(CH₃)₂SO₃K+H₂O\text{C₆H₃(CH₃)₂SO₃H} + \text{KOH} \rightarrow \text{C₆H₃(CH₃)₂SO₃K} + \text{H₂O}

    The product is purified via recrystallization from aqueous ethanol.

Table 2: Optimal Synthesis Conditions

ParameterValue
Molar Ratio (Xylene:H₂SO₄)1:1.5–1:2.0
Reaction Temperature80–100°C
Neutralization pH7.0–8.5

Physicochemical Properties

Solubility and Stability

Potassium O-xylene-4-sulfonate is highly water-soluble (>200 g/L at 25°C) due to its ionic sulfonate group. It remains stable under acidic and alkaline conditions (pH 2–12) but decomposes above 300°C, releasing sulfur oxides .

Surface Activity

As a hydrotrope, it reduces surface tension in aqueous systems. Studies on analogous alkyl xylene sulfonates demonstrate critical micelle concentrations (CMC) of 0.5–2.0 mM, with surface excess concentrations (Γmax\Gamma_{\text{max}}) of 2.5–3.5 μmol/m² . The methyl groups enhance hydrophobic interactions, enabling micelle formation at lower concentrations compared to linear sulfonates .

Industrial and Research Applications

Hydrotropy and Detergent Formulations

In detergent industries, it solubilizes hydrophobic compounds (e.g., dyes, fragrances) by disrupting water’s hydrogen-bonding network . The OECD categorizes it among hydrotropes that enhance the solubility of nonpolar substances by 10–100-fold .

Organic Synthesis

It serves as a phase-transfer catalyst in Suzuki-Miyaura coupling and esterification reactions, leveraging its solubility in both aqueous and organic phases.

Pharmaceutical Intermediates

The sulfonate group facilitates drug molecule sulfonation, improving bioavailability. Preclinical studies highlight its utility in synthesizing sulfonamide antibiotics .

Comparative Analysis with Isomeric Derivatives

Meta vs. Ortho Substitution

Potassium m-xylene-4-sulfonate (CAS 68978-26-7) exhibits higher CMC values (1.8–2.5 mM) due to reduced steric hindrance from meta-methyl groups . Conversely, the ortho isomer’s compact structure enhances micellar packing efficiency, lowering CMC to 0.8–1.2 mM .

Table 3: Isomeric Comparison

PropertyOrtho-IsomerMeta-Isomer
CMC (mM)0.8–1.21.8–2.5
Melting Point245–250°C230–235°C
Solubility (g/L, 25°C)220180

Future Research Directions

  • Green Synthesis Methods: Exploring solvent-free sulfonation or biocatalytic routes to reduce environmental footprint.

  • Advanced Applications: Investigating its role in ion-exchange membranes for batteries and as a templating agent in nanomaterials.

  • Toxicological Profiling: Long-term ecotoxicity studies to establish regulatory thresholds.

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